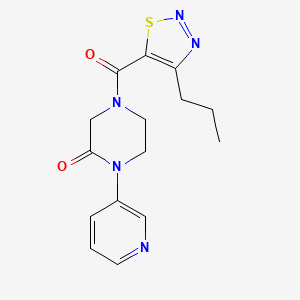

4-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)-1-(pyridin-3-yl)piperazin-2-one

Description

Properties

IUPAC Name |

4-(4-propylthiadiazole-5-carbonyl)-1-pyridin-3-ylpiperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O2S/c1-2-4-12-14(23-18-17-12)15(22)19-7-8-20(13(21)10-19)11-5-3-6-16-9-11/h3,5-6,9H,2,4,7-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHQINGYIQUFPBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)N2CCN(C(=O)C2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)-1-(pyridin-3-yl)piperazin-2-one is a heterocyclic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The compound has the following structural characteristics:

- Molecular Formula : CHNOS

- Molecular Weight : 319.4 g/mol

- CAS Number : 2310124-18-4

This compound features a thiadiazole ring and a piperazine moiety, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to the target molecule have shown significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). A selectivity study indicated that certain derivatives exhibited high cytotoxicity towards cancerous cells while sparing normal cells, suggesting a promising therapeutic window.

| Compound | IC (µg/mL) | Cell Line |

|---|---|---|

| 4e | 5.36 | MCF-7 |

| 4i | 2.32 | HepG2 |

These findings suggest that modifications in the molecular structure can enhance anticancer activity significantly. For example, shifting substituents on the piperazine ring led to improved potency against cancer cells .

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. In vitro assays demonstrated that compounds with similar structures exhibited antibacterial and antifungal activities. The mechanism often involves interaction with bacterial enzymes or disrupting cellular processes in pathogens.

Enzyme Inhibition

The compound's structural components suggest potential for enzyme inhibition. For instance, related compounds have been identified as inhibitors of fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of endocannabinoids involved in pain regulation. Such inhibition could lead to analgesic effects, making it a candidate for pain management therapies .

Case Studies and Research Findings

- Cytotoxicity Studies : A series of thiadiazole-based compounds were synthesized and tested for cytotoxicity against various cancer cell lines. The results indicated that modifications in the piperazine scaffold significantly affected the activity levels, with some compounds achieving IC values below 10 µg/mL .

- Antimicrobial Testing : Compounds with similar thiadiazole structures were subjected to antimicrobial assays against common pathogens. Results showed promising activity against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential .

- Mechanistic Studies : Investigations into the mechanism of action revealed that certain derivatives could induce apoptosis in cancer cells through modulation of the Bax/Bcl-2 ratio and activation of caspases, highlighting their potential as therapeutic agents in oncology .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing thiadiazole moieties exhibit significant anticancer properties. For instance, derivatives similar to 4-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)-1-(pyridin-3-yl)piperazin-2-one have been shown to act as potent inhibitors of poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms. Inhibiting PARP can lead to increased cancer cell death, particularly in cells with BRCA mutations .

A study demonstrated that certain thiadiazole derivatives exhibited low nanomolar IC50 values against PARP enzymes, indicating their potential as effective anticancer agents .

Antifungal Properties

Thiadiazole derivatives have also been investigated for their antifungal activities. A study highlighted that related compounds displayed strong fungistatic activity against various fungal strains at concentrations of 5 and 50 µg/mL. The mechanism involves disrupting fungal cell wall synthesis and function .

Pesticidal Activity

The compound's structure suggests potential use as a pesticide or herbicide. Thiadiazoles have been reported to possess insecticidal and fungicidal properties, making them suitable candidates for agricultural applications. For example, research has shown that thiadiazole-containing compounds can effectively control agricultural pests and plant diseases .

Synthetic Pathways

The synthesis of thiadiazole derivatives often involves multi-step reactions that enhance their biological activity. For instance, the reaction of thiadiazoles with various amines or aldehydes can yield compounds with enhanced potency against specific targets such as cancer cells or pathogens .

Table 1: Summary of Synthetic Methods for Thiadiazole Derivatives

| Method | Key Reagents | Yield (%) | References |

|---|---|---|---|

| Reaction with amines | Thiadiazole + Amine | 73.9–99 | |

| Coupling with aldehydes | Thiadiazole + Aldehyde | Variable | |

| Halogenation | Thiadiazole + Halogenating Agent | High |

Case Study on Anticancer Efficacy

A specific study focusing on a derivative of the compound showed its effectiveness in inhibiting CDK9-mediated transcription in cancer cells, leading to reduced expression of anti-apoptotic proteins like Mcl-1. This highlights the compound's potential role in cancer therapy by promoting apoptosis in malignant cells .

Case Study on Agricultural Use

Another case study demonstrated the use of thiadiazole derivatives in controlling plant viruses and pests effectively when combined with traditional pesticides, enhancing their efficacy and reducing the necessary application rates .

Q & A

Q. What are the optimal synthetic routes for 4-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)-1-(pyridin-3-yl)piperazin-2-one, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling the thiadiazole-carbonyl moiety to the piperazin-2-one core. Key steps include:

-

Reagent Selection : Use coupling agents like EDCl/HOBt for amide bond formation under inert atmospheres (e.g., nitrogen) to prevent oxidation .

-

Microwave-Assisted Synthesis : For time-sensitive steps, microwave irradiation (100–150°C, 30–60 min) can enhance reaction efficiency and reduce by-products .

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (DMF/ethanol mixtures) improves purity .

- Data Table :

| Reaction Step | Optimal Conditions | Yield Improvement Strategy |

|---|---|---|

| Amide Coupling | EDCl/HOBt, DMF, 0°C → RT, 12h | Use molecular sieves to absorb moisture |

| Cyclization | Microwave, 120°C, 30 min | Catalyst: p-TsOH (5 mol%) |

Q. How can structural characterization techniques like NMR and HPLC be applied to confirm the compound's purity and identity?

- Methodological Answer :

- NMR Analysis :

- 1H/13C NMR : Assign peaks for diagnostic groups (e.g., thiadiazole protons at δ 8.2–8.5 ppm, piperazinone carbonyl at ~170 ppm) .

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals and confirm connectivity between the pyridinyl and piperazinone moieties .

- HPLC : Use a C18 column (mobile phase: 0.1% TFA in H2O/acetonitrile) with UV detection (λ = 254 nm). Retention time and peak symmetry (>1.5 resolution) confirm purity (>95%) .

Advanced Research Questions

Q. What strategies can address contradictory biological activity data across different studies involving this compound?

- Methodological Answer :

-

Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., DMSO vehicle) to minimize variability .

-

Dose-Response Curves : Generate EC50/IC50 values across multiple replicates (n ≥ 3) to assess reproducibility .

-

Structural Analog Comparison : Compare activity with derivatives (e.g., thiazolidinone or pyrazole analogs) to identify structure-activity relationships (SAR) influencing discrepancies .

- Data Table :

| Bioassay | Common Discrepancies | Resolution Strategy |

|---|---|---|

| Anticancer (MTT assay) | Viability % varies by cell line | Normalize to housekeeping genes (e.g., GAPDH) |

| Antimicrobial (MIC) | Discrepant solvent effects | Use uniform solvent (DMSO < 0.1% v/v) |

Q. What experimental designs evaluate the compound's stability under various physiological conditions?

- Methodological Answer :

-

pH Stability : Incubate the compound in buffers (pH 2–9, 37°C) for 24h. Monitor degradation via HPLC and identify breakdown products (e.g., hydrolyzed thiadiazole) .

-

Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactors. Calculate half-life (t1/2) and intrinsic clearance (Clint) .

-

Photostability : Expose to UV light (λ = 365 nm) and analyze photodegradation kinetics .

- Data Table :

| Condition | Test Protocol | Key Stability Metrics |

|---|---|---|

| Acidic (pH 2) | 0.1 M HCl, 37°C, 24h | % Parent compound remaining: >80% |

| Microsomal | 1 mg/mL microsomes, 1 mM NADPH | Clint: <15 mL/min/kg indicates low clearance |

Q. How can computational methods like molecular docking predict interactions between the compound and biological targets?

- Methodological Answer :

- Target Selection : Prioritize receptors with structural homology (e.g., kinases or GPCRs with piperazine-binding pockets) .

- Docking Workflow :

Prepare ligand (compound) and receptor (PDB ID: e.g., 3SN6) using AutoDock Tools.

Run simulations (Lamarckian GA, 100 runs) to identify binding poses with lowest ΔG.

Validate with MD simulations (NAMD, 10 ns) to assess binding stability .

- Contradiction Analysis : Cross-reference docking scores with experimental IC50 values to refine force field parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.